molecular formula C9H9F2NO3 B1434350 methyl 2-(difluoromethyl)-6-methoxypyridine-4-carboxylate CAS No. 1256807-01-8

methyl 2-(difluoromethyl)-6-methoxypyridine-4-carboxylate

Cat. No.: B1434350
CAS No.: 1256807-01-8
M. Wt: 217.17 g/mol
InChI Key: SJUYVQQAOLNRBF-UHFFFAOYSA-N
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Description

methyl 2-(difluoromethyl)-6-methoxypyridine-4-carboxylate is a chemical compound that features a difluoromethyl group attached to a methoxyisonicotinate structure

Scientific Research Applications

methyl 2-(difluoromethyl)-6-methoxypyridine-4-carboxylate has several scientific research applications, including:

Safety and Hazards

The safety data sheet for similar compounds suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It also recommends using personal protective equipment and ensuring adequate ventilation .

Future Directions

The field of difluoromethylation has seen significant advances in recent years, with the development of multiple difluoromethylation reagents . This has streamlined access to molecules of pharmaceutical relevance and generated interest for process chemistry . Future research may continue to explore and refine these processes.

Biochemical Analysis

Biochemical Properties

Methyl 2-(difluoromethyl)-6-methoxyisonicotinate plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been found to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The interaction between Methyl 2-(difluoromethyl)-6-methoxyisonicotinate and cytochrome P450 enzymes involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity. Additionally, this compound has been shown to interact with other biomolecules such as glutathione, a key antioxidant in cellular defense mechanisms .

Cellular Effects

The effects of Methyl 2-(difluoromethyl)-6-methoxyisonicotinate on various types of cells and cellular processes have been extensively studied. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, Methyl 2-(difluoromethyl)-6-methoxyisonicotinate has been observed to affect the MAPK/ERK signaling pathway, which is involved in cell proliferation and differentiation . Furthermore, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in metabolic processes and stress responses .

Molecular Mechanism

The molecular mechanism of action of Methyl 2-(difluoromethyl)-6-methoxyisonicotinate involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Specifically, Methyl 2-(difluoromethyl)-6-methoxyisonicotinate binds to the active sites of enzymes such as cytochrome P450, leading to either inhibition or activation of their catalytic functions . Additionally, this compound can modulate the activity of transcription factors, resulting in altered gene expression patterns .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 2-(difluoromethyl)-6-methoxyisonicotinate have been observed to change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term exposure to Methyl 2-(difluoromethyl)-6-methoxyisonicotinate can lead to cumulative effects on cellular function, including alterations in cellular metabolism and gene expression . These temporal effects highlight the importance of considering the duration of exposure when studying the biochemical properties of this compound.

Dosage Effects in Animal Models

The effects of Methyl 2-(difluoromethyl)-6-methoxyisonicotinate vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate metabolic pathways without causing significant adverse effects . At higher doses, Methyl 2-(difluoromethyl)-6-methoxyisonicotinate can induce toxic effects, including liver damage and oxidative stress . These dosage-dependent effects underscore the importance of careful dosage optimization in experimental studies involving this compound.

Metabolic Pathways

Methyl 2-(difluoromethyl)-6-methoxyisonicotinate is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes . This compound undergoes biotransformation through oxidation and conjugation reactions, leading to the formation of various metabolites . The interaction of Methyl 2-(difluoromethyl)-6-methoxyisonicotinate with metabolic enzymes can affect metabolic flux and alter the levels of key metabolites in the cell . These metabolic pathways play a crucial role in determining the biological activity and toxicity of this compound.

Transport and Distribution

The transport and distribution of Methyl 2-(difluoromethyl)-6-methoxyisonicotinate within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by transporters such as organic anion-transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs) . Once inside the cell, Methyl 2-(difluoromethyl)-6-methoxyisonicotinate can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of Methyl 2-(difluoromethyl)-6-methoxyisonicotinate is an important factor in determining its activity and function. This compound has been found to localize to various subcellular compartments, including the cytoplasm, nucleus, and mitochondria . The localization of Methyl 2-(difluoromethyl)-6-methoxyisonicotinate is influenced by targeting signals and post-translational modifications that direct it to specific organelles . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(difluoromethyl)-6-methoxypyridine-4-carboxylate typically involves the introduction of the difluoromethyl group into the isonicotinate structure. One common method is the use of difluoromethylation reagents, which can transfer the CF₂H group to the desired position on the molecule. This process often involves metal-based catalysts and specific reaction conditions to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are designed to be efficient and cost-effective, utilizing advanced techniques and equipment to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

methyl 2-(difluoromethyl)-6-methoxypyridine-4-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other difluoromethylated isonicotinates and related derivatives. These compounds share structural similarities but may differ in their chemical properties and applications .

Uniqueness

methyl 2-(difluoromethyl)-6-methoxypyridine-4-carboxylate is unique due to its specific substitution pattern and the presence of both methoxy and difluoromethyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

methyl 2-(difluoromethyl)-6-methoxypyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO3/c1-14-7-4-5(9(13)15-2)3-6(12-7)8(10)11/h3-4,8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJUYVQQAOLNRBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=N1)C(F)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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